5-Fold Superior HPGDS Enzymatic Inhibition (IC50) vs. Structurally Related 1,3-Diarylpyrazole Probe
In a standardized biochemical assay measuring inhibition of recombinant human HPGDS expressed in Escherichia coli using MCBL and glutathione as substrates (30 min incubation), CAS 1006443-27-1 (BDBM50084155/CHEMBL3425953) achieved an IC50 of 26 nM [1]. Under the same assay conditions, a structurally related 1,3-diarylpyrazole comparator (BDBM50084256/CHEMBL3425957) exhibited an IC50 of 130 nM [1]. This represents a 5-fold improvement in enzymatic inhibitory potency.
| Evidence Dimension | Human HPGDS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | BDBM50084256 (CHEMBL3425957, structurally related 1,3-diarylpyrazole): IC50 = 130 nM |
| Quantified Difference | 5.0-fold lower IC50 (higher potency) |
| Conditions | Inhibition of human HPGDS expressed in E. coli; GST enzymatic activity assay using MCBL and glutathione; 30 min incubation |
Why This Matters
A 5-fold potency advantage at the enzymatic level directly translates to a lower compound requirement for achieving target engagement, reducing material costs and potential off-target exposure in HPGDS-focused screening campaigns.
- [1] BindingDB. Affinity Data for BDBM50084155 (CHEMBL3425953): IC50 26 nM; BDBM50084256 (CHEMBL3425957): IC50 130 nM. Assay: Inhibition of human HPGDS expressed in E. coli, GST enzymatic activity, MCBL/glutathione, 30 min. View Source
